molecular formula C13H17BrN2O4S B2731729 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 791843-56-6

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B2731729
CAS No.: 791843-56-6
M. Wt: 377.25
InChI Key: XGDTVILZRBUEJF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a sulfonamide-containing piperidine derivative characterized by a 4-bromo-3-methoxyphenylsulfonyl group attached to the piperidine-4-carboxamide scaffold. This compound’s synthesis likely involves sulfonylation of piperidine-4-carboxamide intermediates, analogous to methods described in .

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-20-12-8-10(2-3-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDTVILZRBUEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 4-bromo-3-methoxyphenol, which undergoes sulfonylation to introduce the sulfonyl group. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The brominated aromatic ring may also play a role in binding to hydrophobic pockets within biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name / Identifier Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound : 1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide - 4-Bromo-3-methoxyphenylsulfonyl
- Piperidine-4-carboxamide
~418.3 (estimated) Polar sulfonyl group enhances solubility; bromo and methoxy modulate electronic effects.
Analog 1 : 1-{6-[(4-Bromophenyl)sulfanyl]-3-pyridazinyl}-N-(4-pyridinylmethyl)-3-piperidinecarboxamide - 4-Bromophenylsulfanyl (thioether)
- Pyridazinyl and pyridinylmethyl groups
- Piperidine-3-carboxamide
487.4 (exact) Thioether linkage reduces polarity; pyridinyl groups may enhance π-π stacking.
Analog 2 : N-(1-benzylpiperidin-4-yl)-7-bromo-4-oxo-4H-chromene-3-carboxamide - Chromene-4-one core
- Benzylpiperidine
- Bromo at chromene C7
~453.3 (estimated) Chromene ring increases planarity; benzyl group elevates lipophilicity.
Analog 3 : 4-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide - 3-Methoxyphenylpiperazine
- Sulfamoylbenzoyl group
486.6 (exact) Sulfamoyl group confers carbonic anhydrase inhibition potential; piperazine enhances conformational flexibility.

Physicochemical Properties

  • Solubility : The target’s sulfonyl group enhances aqueous solubility compared to Analog 1’s thioether. Analog 3’s sulfamoyl group further increases polarity, favoring solubility in polar solvents .
  • Melting Points : Analog 3 derivatives exhibit melting points of 134–140°C , likely due to crystalline packing from sulfonamide hydrogen bonding. The target’s melting point may align with this range.
  • Spectroscopic Signatures :
    • NMR : The target’s bromo and methoxy groups would produce distinct aromatic signals (δ ~7.0–7.5 ppm for bromophenyl; δ ~3.8 ppm for OCH3) .
    • IR : Sulfonyl stretching (~1350–1150 cm⁻¹) differentiates the target from Analog 1’s thioether (~600 cm⁻¹ for C-S) .

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a sulfonyl group and a bromo-methoxyphenyl moiety. The presence of these functional groups is crucial as they influence the compound's reactivity and biological interactions.

Component Structure
Piperidine RingPiperidine
Sulfonyl GroupSulfonyl
4-Bromo-3-methoxyphenylBromo-Methoxyphenyl

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. The sulfonyl group enhances binding affinity, while the brominated phenyl group modulates the compound's pharmacokinetic properties.

Notably, studies have indicated that this compound acts as an inhibitor for certain protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with cancer and inflammation .

Anti-Cancer Properties

Research has demonstrated that this compound exhibits significant anti-cancer activity. For instance, in vitro studies showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Study 1: Inhibition of PTP1B

A study investigated the inhibitory effects of the compound on PTP1B, a key regulator in insulin signaling. The results indicated that this compound exhibited a Ki value of 0.004 µM, demonstrating strong inhibitory activity compared to other compounds tested .

Study 2: Enzymatic Assays

In vitro enzymatic assays revealed that this compound significantly inhibits cathepsin K, an enzyme implicated in bone resorption. The inhibitory activity was comparable to established inhibitors, suggesting its potential in treating osteoporosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the phenyl ring can significantly alter biological activity. For example, substituting different halogens or methoxy groups can enhance or reduce potency against specific targets.

Modification Effect on Activity
Bromine SubstitutionIncreased binding affinity
Methoxy Group AdditionEnhanced solubility
Sulfonamide VariationAltered pharmacodynamics

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